molecular formula C19H21BrN2O2 B1521798 Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1186194-42-2

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No. B1521798
M. Wt: 389.3 g/mol
InChI Key: FAKYOWSEBJLQMA-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound likely contains a quinoxaline core, substituted at the 3-position with a bromophenyl group and at the 1-position with a tert-butyl carboxylate group .


Chemical Reactions Analysis

The compound, being a derivative of quinoxaline, might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the bromophenyl group could potentially increase the compound’s reactivity .

Scientific Research Applications

Synthesis of Quinoxalines

A study by Attanasi et al. (2001) presents a new convenient method for the liquid- and solid-phase synthesis of quinoxalines from (E)-3-diazenylbut-2-enes, which react with aromatic 1,2-diamines to give 3-methylquinoxaline-2-carboxylates. This method is notable for its simplicity and efficiency, suggesting applications in the synthesis of quinoxaline derivatives with potential biological activity (Attanasi, Crescentini, Filippone, Mantellini, & Santeusanio, 2001).

Metal-Free Alkoxycarbonylation

Xie et al. (2019) developed a metal-free protocol for the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, leading to a range of quinoxaline-3-carbonyl compounds. This method emphasizes the versatility and eco-friendliness of generating key structural motifs in bioactive compounds and synthetic drugs without the use of metals, showcasing a path towards sustainable chemical synthesis (Xie et al., 2019).

Applications in Polymer Chemistry

Research by Fischer, Baier, and Mecking (2013) highlights the use of tert-butyl based compounds in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These findings are significant for the development of materials with potential applications in electronics and photonics, demonstrating how chemical modifications can impact material properties and functionalities (Fischer, Baier, & Mecking, 2013).

Advanced Organic Synthesis Techniques

Ouchi, Saito, Yamamoto, and Takahata (2002) introduced a novel tert-butoxycarbonylation reagent, demonstrating its effectiveness for aromatic and aliphatic amine hydrochlorides and phenols. This research contributes to the field of organic synthesis by providing a new tool for the modification of molecules, which could have implications for drug development and materials science (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Safety And Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions for research on this compound would depend on its specific applications. Given the wide range of biological activities associated with quinoxaline derivatives, it could potentially be explored for use in medicinal chemistry .

properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-7-6-8-14(20)11-13)21-15-9-4-5-10-17(15)22/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKYOWSEBJLQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Reactant of Route 3
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Reactant of Route 4
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

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